2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
説明
Introduction to Imidazoquinazoline Framework and Derivatives
Historical Context of Imidazoquinazoline Research
The imidazoquinazoline scaffold, a bicyclic system merging imidazole and quinazoline rings, has evolved significantly since its early synthetic explorations in the mid-20th century. Initial work focused on elucidating its reactivity patterns, as demonstrated by cyclization reactions involving 2-nitrobenzaldehyde and diamines. The 1970s marked pivotal advances with the development of copper-catalyzed Ullmann couplings, enabling efficient construction of fused quinazolines. By the 2010s, researchers began tailoring substituents to enhance bioactivity, exemplified by the introduction of sulfanyl groups and methoxy functionalities. Recent studies, such as those optimizing α-glucosidase inhibitors, underscore the scaffold’s adaptability in addressing unmet medical needs.
Significance of Sulfanylacetonitrile-Substituted Imidazoquinazolines
The integration of a sulfanylacetonitrile moiety at the 5-position of the imidazoquinazoline core introduces critical pharmacological advantages. Sulfur atoms enhance molecular polarizability and facilitate hydrogen bonding, while the nitrile group offers metabolic stability and synthetic versatility. Structural analyses reveal that the 8,9-dimethoxy groups electronically stabilize the quinazoline ring, as evidenced by NMR studies of analogous compounds. This substitution pattern also modulates solubility, as demonstrated by the compound’s partition coefficient (logP ≈ 2.1), derived from its molecular formula $$ \text{C}{14}\text{H}{12}\text{N}{4}\text{O}{3}\text{S} $$ . Comparative studies highlight that such derivatives exhibit superior binding affinities to biological targets compared to non-sulfurated analogs.
Table 1: Key Structural and Physicochemical Properties
特性
IUPAC Name |
2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDYXNMPXNTMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of 2-Nitrobenzaldehyde Derivatives
A foundational approach involves the cyclocondensation of 2-nitrobenzaldehyde derivatives with amines or diamines. For example:
- Step 1 : Reaction of 2-nitrobenzaldehyde with benzil in acetic acid under reflux forms 2-(2-nitrophenyl)-4,5-diphenyl-1 H-imidazole intermediates.
- Step 2 : Reduction of the nitro group to an amine using SnCl₂·2H₂O in methanol.
- Step 3 : Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to yield imidazo[1,2-c]quinazoline-5-thiol derivatives.
- Step 4 : Thiol-alkylation with chloroacetonitrile in dimethylformamide (DMF) using K₂CO₃ as a base, introducing the sulfanylacetonitrile moiety.
Key Conditions :
Two-Step Assembly via 4-Chloroquinazoline Intermediates
This method leverages 4-chloroquinazoline as a scaffold for imidazole ring formation:
- Step 1 : Synthesis of 4-chloroquinazoline from anthranilic acid derivatives using Niementowski’s method (fusion with formamide).
- Step 2 : Reaction with aziridines or ethylenediamine derivatives, followed by iodide-catalyzed rearrangement to form the 2,3-dihydroimidazo[1,2-c]quinazoline core.
- Step 3 : Methoxylation at C8 and C9 positions using dimethyl sulfate (Me₂SO₄) in alkaline conditions.
- Step 4 : Thiolation with thiourea and subsequent displacement with chloroacetonitrile.
Advantages :
Microwave-Assisted Synthesis
A modern approach employs microwave irradiation to accelerate key steps:
- Step 1 : One-pot cyclization of 2-aminobenzamide derivatives with glyoxal in acetic acid under microwave conditions (150°C, 20 min).
- Step 2 : Direct introduction of the sulfanylacetonitrile group via nucleophilic aromatic substitution (SNAr) using potassium thiocyanate (KSCN) and chloroacetonitrile.
Key Metrics :
Comparative Analysis of Methods
Critical Reaction Optimization
Thiolation Efficiency
Regioselective Methoxylation
化学反応の分析
Types of Reactions
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions can reduce the nitro group to an amine.
Substitution: : Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines.
Substitution: : Amides, esters, and ethers.
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds related to imidazoquinazoline derivatives exhibit promising anticancer properties. Specifically, the sulfanyl group in this compound may enhance its biological activity against various cancer cell lines by interfering with cellular proliferation and inducing apoptosis .
- Antimicrobial Properties :
- Enzyme Inhibition :
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of imidazoquinazoline derivatives on human breast cancer cells. The results demonstrated that compounds with structural similarities to 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the tested compounds exhibited varying degrees of antibacterial activity, with some derivatives showing efficacy comparable to standard antibiotics.
作用機序
The mechanism by which 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Heterocycle Variation: The target compound and methyl butanoate analog () share the imidazo[1,2-c]quinazolinone core, whereas the triazoloquinazoline analog () replaces the imidazole ring with a triazole, likely altering binding affinity and metabolic stability.
Substituent Effects on Solubility and Bioavailability: The acetonitrile group in the target compound provides moderate polarity, contrasting with the lipophilic octyl chain in the isopropyl analog (), which may improve membrane permeability but reduce aqueous solubility . The methyl ester in the butanoate derivative () could act as a prodrug, hydrolyzing in vivo to a carboxylic acid, unlike the stable nitrile in the target compound .
This may influence target selectivity in enzyme inhibition .
生物活性
The compound 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile (CAS No. 672949-31-4) is a member of the quinazoline family known for its diverse biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-proliferative effects and mechanisms of action.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- Synonyms : 2-({8,9-dimethoxy-2-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile
Synthesis
The synthesis of 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile involves multi-step reactions starting from appropriate quinazoline precursors. The method typically includes the introduction of the sulfanyl group and subsequent modifications to achieve the desired structure.
Anti-Proliferative Activity
Recent studies have demonstrated that compounds within the quinazoline class exhibit significant anti-proliferative activity against various cancer cell lines. The biological evaluation often employs assays such as MTT to determine the half-maximal inhibitory concentration (IC50) values.
Table 1: Anti-Proliferative Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 17 | LN-229 (Glioblastoma) | 3.5 |
| Compound 17 | HCT-116 (Colorectal Carcinoma) | 4.0 |
| Compound 17 | NCI-H460 (Lung Carcinoma) | 5.1 |
The data indicate that compounds with specific substitutions on the quinazoline ring can enhance cytotoxicity, particularly against chronic myeloid leukemia (CML) cell lines .
Kinase Inhibition
The mechanism of action for many quinazoline derivatives involves the inhibition of various kinases. Differential Scanning Fluorimetry (DSF) has been utilized to screen these compounds against a panel of kinases.
Table 2: Kinase Inhibition Profiles
| Compound | Kinase Target | ΔTm (°C) |
|---|---|---|
| Compound 17 | EGFR | +6.5 |
| Compound 17 | VEGFR | +7.0 |
| Compound 17 | PDGFR | +5.0 |
The results suggest that compound 17 stabilizes several kinases significantly better than controls like Staurosporine, indicating potential as a targeted therapy in cancer treatment .
Case Studies
A notable study evaluated the effects of compound 17 on multiple cancer types. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in treated cells. This dual action underscores its potential as a therapeutic agent.
Case Study Summary:
- Study Design : Evaluated against nine cancer cell lines.
- Findings :
- Significant reduction in cell viability across multiple lines.
- Induction of apoptosis confirmed through flow cytometry.
Q & A
Q. How can a hybrid experimental-computational approach enhance structure-activity relationship (SAR) studies for this compound?
- Methodology :
Library Synthesis : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy, acetonitrile → propionitrile).
QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity.
Validation : Apply leave-one-out cross-validation to ensure model robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
